molecular formula C10H9N3O B2419877 3-(4-Aminophenyl)-2-cyanoprop-2-enamide CAS No. 30980-78-0

3-(4-Aminophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2419877
CAS No.: 30980-78-0
M. Wt: 187.202
InChI Key: LPHVGESWHAXWFR-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-cyanoprop-2-enamide is an organic compound with a unique structure that includes an aminophenyl group, a cyano group, and an enamide moiety

Scientific Research Applications

3-(4-Aminophenyl)-2-cyanoprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “3-(4-Aminophenyl)-2-cyanoprop-2-enamide” is not clear without more context. If it’s a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on “3-(4-Aminophenyl)-2-cyanoprop-2-enamide” would depend on its properties and potential applications. For example, if it has interesting optical or electronic properties, it could be studied for use in electronic devices or sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 4-aminobenzonitrile with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)propionic acid: Similar structure but lacks the cyano and enamide groups.

    2-(4-Aminophenyl)benzothiazole: Contains an aminophenyl group but has a benzothiazole moiety instead of a cyano and enamide group.

Uniqueness

3-(4-Aminophenyl)-2-cyanoprop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-(4-aminophenyl)-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5H,12H2,(H2,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHVGESWHAXWFR-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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